Rhenium tetrachloride

描述

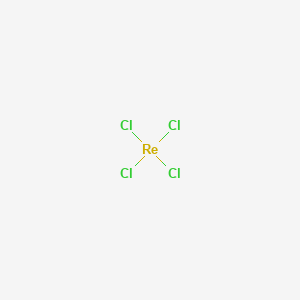

Rhenium tetrachloride is an inorganic compound with the chemical formula ReCl₄. This black solid is of interest primarily as a binary phase but has limited practical applications. It exists in two polymorphic forms, with the β-polymorph being more commonly studied .

准备方法

Rhenium tetrachloride can be synthesized through several methods:

Comproportionation: This involves the reaction between rhenium pentachloride and rhenium trichloride.

Reduction: Rhenium pentachloride can be reduced using antimony trichloride or tetrachloroethylene at 120°C.

Direct Chlorination: Rhenium metal can be directly chlorinated under controlled conditions to produce this compound.

化学反应分析

Redox Reactions

ReCl₄ participates in redox transformations, acting as both an oxidizing and reducing agent depending on the reaction partner:

-

Reduction with Tin(II) Chloride :

ReCl₄ is reduced to rhenium(III) chloride in the presence of anhydrous SnCl₂, serving as a quantitative pathway for Re(III) synthesis . -

Oxidation with Sulfur Dioxide or Arsenic(III) Oxide :

Reactions with SO₂ or As₂O₃ yield mixtures of rhenium(VI) oxide tetrachloride (ReOCl₄) and ReCl₃, highlighting ReCl₄’s dual redox behavior .

Lewis Acid-Base Interactions

ReCl₄ exhibits strong Lewis acidity (ΔH₂X⁻ = −7.1 kJ/mol) , forming complexes with electron donors:

Comproportionation/Disproportionation

ReCl₄ forms via comproportionation of ReCl₅ and ReCl₃ :

Conversely, thermal decomposition of ReCl₄ at 300°C yields ReCl₃ and Cl₂ gas :

Oxidation to Oxychlorides

ReCl₄ reacts with oxygen-containing reagents to form oxychlorides:

-

Reaction with Cl₂O produces ReO₃Cl :

-

Adducts like ReOCl₄·ReO₃Cl are structurally characterized, featuring square pyramidal ReOCl₄ and tetrahedral ReO₃Cl units .

Thermochemical Data

Key thermodynamic parameters for ReCl₄ and related compounds :

| Compound | ΔH°f (kJ/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| ReCl₄ | −360.7 ± 15.1 | 300 (decomposes) | 4.9 |

| ReOCl₄ | −600.1 ± 16.6 | – | – |

| K₂[ReCl₆] (Re IV complex) | −1333.1 ± 5.5 | – | – |

Mechanistic Insights

ReCl₄’s reactivity is governed by its ability to undergo electron transfer and ligand exchange. Its polymeric structure (face-sharing ReCl₆ octahedra) facilitates redox flexibility . For example, in SO₂ reactions, ReCl₄ likely undergoes partial oxidation to Re(VI) species while reducing SO₂ to S⁰ .

科学研究应用

Catalysis in Organic Reactions

Rhenium tetrachloride serves as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its ability to facilitate reactions such as alkylation and acylation has been documented extensively. For instance, it has been used in the catalytic conversion of alcohols to aldehydes and ketones under mild conditions, showcasing its efficiency and selectivity.

Case Study: Catalytic Activity

A study demonstrated the use of ReCl₄ in the oxidation of alcohols to carbonyl compounds using molecular oxygen as the oxidant. The results indicated high yields and selectivity for the desired products, establishing ReCl₄ as a viable alternative to traditional catalysts like chromium-based compounds, which are often more toxic .

Materials Science Applications

Synthesis of Rhenium-Based Nanomaterials

This compound has been employed in the synthesis of rhenium-based nanomaterials, which exhibit unique electronic and optical properties. These materials are being explored for applications in electronics and photonics.

Table: Properties of Rhenium Nanomaterials

| Property | Value |

|---|---|

| Conductivity | High |

| Band Gap | Tunable |

| Application Areas | Electronics, Photonics |

Medicinal Chemistry

Anticancer Applications

Recent research has highlighted the potential of rhenium compounds, including this compound derivatives, in cancer therapy. Rhenium's unique electronic properties allow it to form complexes that can target cancer cells selectively.

Case Study: Rhenium Complexes in Cancer Treatment

A study investigated the cytotoxic effects of rhenium complexes on various cancer cell lines. The results showed that rhenium-based compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

Mechanism of Action

The mechanism involves the interaction of rhenium complexes with cellular components such as DNA and mitochondria, leading to disruption of cellular functions crucial for tumor survival .

作用机制

The mechanism of action of rhenium tetrachloride involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to effects such as DNA binding, mitochondrial disruption, and oxidative stress regulation. These interactions can induce apoptosis in cancer cells, making rhenium compounds promising candidates for anticancer therapy .

相似化合物的比较

Rhenium tetrachloride can be compared with other rhenium compounds such as:

Rhenium pentachloride (ReCl₅): This compound is more reactive and can be used to synthesize this compound through reduction.

Rhenium trichloride (ReCl₃): This compound is less oxidized and can be used in comproportionation reactions to form this compound.

Rhenium dioxide (ReO₂): This oxide of rhenium is used as a catalyst and has different chemical properties compared to this compound.

This compound is unique due to its ability to form stable complexes with various ligands, making it valuable in catalysis and biomedical research .

生物活性

Rhenium tetrachloride (ReCl), a compound of rhenium in the +4 oxidation state, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, focusing on its cytotoxic properties and possible applications in cancer therapy.

This compound is a purple-black crystalline solid with a molecular formula of ReCl and a molecular weight of 328.018 g/mol. It decomposes at approximately 300°C. The structure of ReCl exhibits a distorted octahedral geometry, typical for many transition metal chlorides. The elemental composition is approximately 56.77% rhenium and 43.23% chlorine, as summarized in the following table:

| Element | Percentage (%) |

|---|---|

| Re | 56.77 |

| Cl | 43.23 |

Synthesis

This compound can be synthesized through various methods, including the reaction of rhenium metal with chlorine gas or by chlorination of rhenium oxides. However, detailed synthetic protocols specific to ReCl are less frequently documented compared to other rhenium complexes.

The biological activity of rhenium compounds often involves their interaction with cellular components leading to oxidative stress and disruption of cellular metabolism. For instance, some rhenium complexes have been shown to localize in mitochondria and nuclei, affecting ATP production and triggering apoptosis pathways . In contrast, this compound's specific mechanisms remain less understood but may involve similar pathways given its chemical nature.

Case Studies

- Cytotoxicity Against Cancer Cells : A study investigated the effects of various rhenium complexes on human cancer cell lines. The results indicated that certain complexes had IC values in the low nanomolar range, suggesting potent anticancer activity . Although direct data on ReCl is scarce, these findings imply potential for similar compounds.

- In Vivo Studies : A related study involving rhenium-peptide complexes assessed their biodistribution and stability in vivo. These studies are crucial for understanding how rhenium compounds behave in biological systems and their potential therapeutic applications .

Potential Applications

Given its biological activity, this compound may have applications in targeted cancer therapies and imaging techniques. Its ability to form stable complexes with biomolecules could enhance drug delivery systems or serve as radiopharmaceuticals for diagnostic imaging .

属性

IUPAC Name |

tetrachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Re/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRNSHDSCDMLG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065540 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder with a pungent odor; [MSDSonline] | |

| Record name | Rhenium(IV) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13569-71-6 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。